molecular formula C15H14F2N2O3S B3004623 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903035-67-5

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B3004623
CAS RN: 1903035-67-5
M. Wt: 340.34
InChI Key: HJRAJCSKGOLVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine" is a chemical structure that suggests the presence of a pyrrolidine ring sulfonated with a 3,4-difluorophenyl group and an ether linkage to a pyridine moiety. This structure is indicative of a molecule that could have potential applications in various chemical reactions due to the presence of reactive functional groups such as the sulfonyl and ether groups.

Synthesis Analysis

The synthesis of related sulfonated pyrrolidine derivatives can be achieved through reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates, as demonstrated in the synthesis of tetrahydropyridine derivatives . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols has been shown to form new 1-(arylsulfonyl)pyrrolidines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonated pyrrolidine derivatives is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring. The stereoselective behavior of such compounds has been studied, with the absolute configuration of enantiomers determined using VCD and DFT calculations . This information is crucial for understanding the three-dimensional arrangement of the molecule and its potential interactions in biological systems or chemical reactions.

Chemical Reactions Analysis

Sulfonated pyrrolidine derivatives can participate in various chemical reactions. For instance, the gem-difluoroolefination of aldehydes and ketones using difluoromethyl 2-pyridyl sulfone has been reported, indicating that the fluorinated sulfinate intermediate is relatively stable . Furthermore, the use of 2-(trifluoromethylsulfonyloxy)pyridine in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons suggests that the compound may also be useful in similar condensation reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine" are not directly reported, related compounds provide some insight. The stability of fluorinated sulfinate intermediates , the ability to undergo diastereoselective addition reactions , and the behavior under photooxygenation conditions are all indicative of the reactivity and stability of sulfonated pyrrolidine derivatives. These properties are essential for the practical application of the compound in synthetic chemistry.

Scientific Research Applications

Applications in Chemistry and Material Science

  • Compounds containing sulfonyl groups, similar to the one in 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, have been utilized in the synthesis of iron(II) complexes, demonstrating an interplay between spin-crossover and crystallographic phase changes in materials science (Cook et al., 2015).
  • The synthesis of pyrrolidine derivatives, like those in the given chemical structure, is noted in the context of producing novel fluorinated polyamides with potential applications in material science, showcasing their solubility and thermal properties (Liu et al., 2013).

Applications in Organic Synthesis

  • Research indicates the use of similar sulfonyl pyrrolidine structures in the synthesis of tetrahydropyridine derivatives, highlighting their role in facilitating chemical transformations under mild conditions (An & Wu, 2017).
  • The structure is involved in the synthesis of sulfonyl pyrrolidines from phenols, demonstrating its utility in forming pyrrolidine-1-sulfonylarene derivatives, a method useful in organic chemistry (Smolobochkin et al., 2017).

Biomedical Research

  • The chemical structure, similar to 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, has been studied for its potential in the synthesis of compounds with biological activities, such as anticancer properties (Redda & Gangapuram, 2007).

Pharmacological Research

  • In pharmacological research, compounds with a similar structural framework have been investigated for their stereo-selective behavior and potential as L-type calcium channel blockers, a key area in cardiovascular pharmacology (Carosati et al., 2009).

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

2-[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c16-13-5-4-12(9-14(13)17)23(20,21)19-8-6-11(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,11H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRAJCSKGOLVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.